5-Chloro-2-(3-fluorophenyl)benzofuran
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Overview
Description
5-Chloro-2-(3-fluorophenyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a fluorophenyl group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-fluorophenyl)benzofuran can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Another method involves the cyclization of o-hydroxyacetophenones under basic conditions . This one-pot etherification and dehydrative cyclization process can be catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-fluorophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-fluorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran compound with anticancer and anti-inflammatory properties.
Uniqueness
5-Chloro-2-(3-fluorophenyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and fluorophenyl groups enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C14H8ClFO |
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Molecular Weight |
246.66 g/mol |
IUPAC Name |
5-chloro-2-(3-fluorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8ClFO/c15-11-4-5-13-10(6-11)8-14(17-13)9-2-1-3-12(16)7-9/h1-8H |
InChI Key |
KAMHJSDAMDBORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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